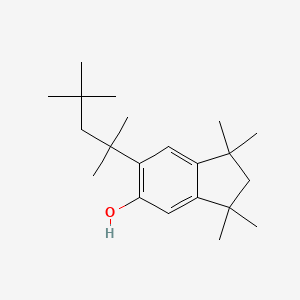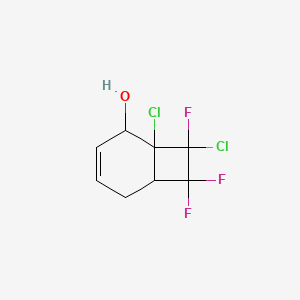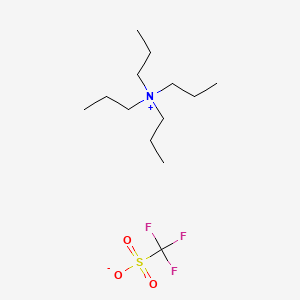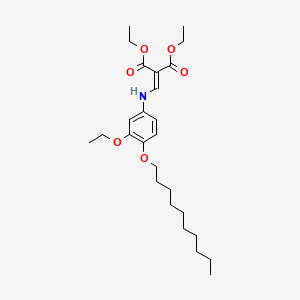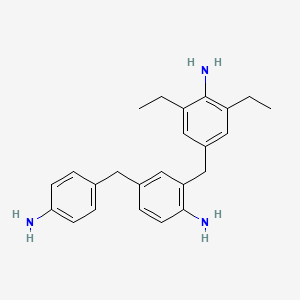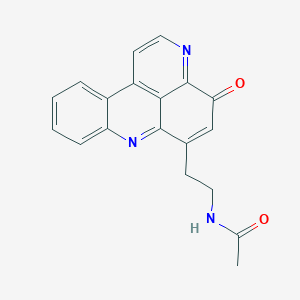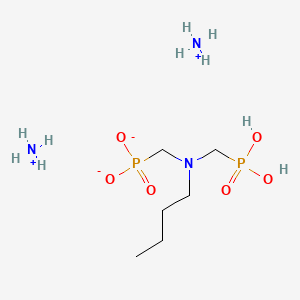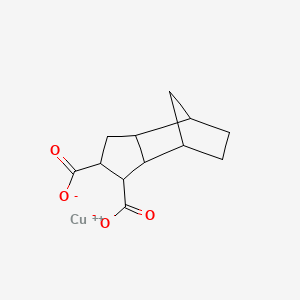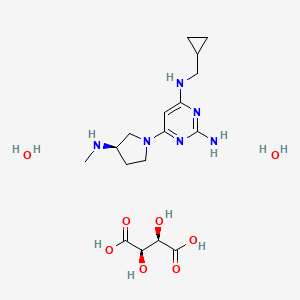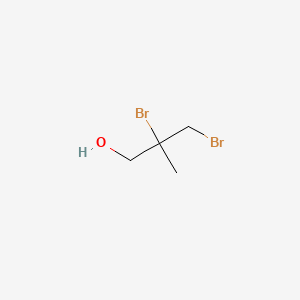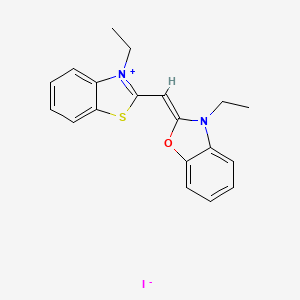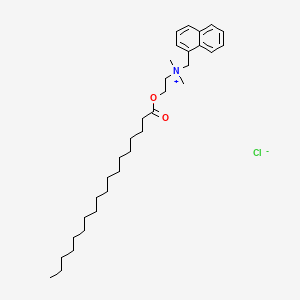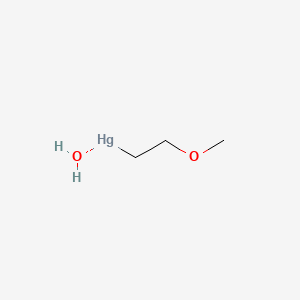
Methoxyethylmercury hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyethylmercury hydroxide is an organomercury compound characterized by the presence of a methoxyethyl group attached to a mercury atom, which is further bonded to a hydroxide group. Organomercury compounds, including this compound, are known for their significant microbiological activity and have been used in various applications due to their unique chemical properties .
Preparation Methods
Methoxyethylmercury hydroxide can be synthesized through the reaction of methoxyethylmercuric acetate with water-soluble salts. The methoxyethylmercuric acetate itself is produced from the reaction of mercuric acetate with ethylene in the presence of methyl alcohol . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methoxyethylmercury hydroxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: this compound can participate in substitution reactions where the hydroxide group is replaced by other functional groups.
Scientific Research Applications
Methoxyethylmercury hydroxide has been studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Due to its microbiological activity, it has been explored for its potential use in controlling microbial growth.
Medicine: Organomercury compounds have been investigated for their therapeutic properties, although their high toxicity limits their use.
Mechanism of Action
The mechanism of action of methoxyethylmercury hydroxide involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to thiol groups in proteins, affecting enzyme activity and cellular metabolism. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage .
Comparison with Similar Compounds
Methoxyethylmercury hydroxide can be compared with other organomercury compounds such as:
- Methylmercury chloride
- Ethylmercury hydroxide
- Phenylmercury acetate
These compounds share similar chemical properties but differ in their specific applications and toxicity profiles. This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
13268-82-1 |
|---|---|
Molecular Formula |
C3H9HgO2 |
Molecular Weight |
277.69 g/mol |
IUPAC Name |
2-methoxyethylmercury;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h1,3H2,2H3;;1H2 |
InChI Key |
VEOBYESSXDIMOJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC[Hg].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


